molecular formula C16H19Cl2F3N4O B2394184 4-(3-Methoxyphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride CAS No. 1431970-11-4

4-(3-Methoxyphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride

Cat. No.: B2394184
CAS No.: 1431970-11-4
M. Wt: 411.25
InChI Key: SHXFWIVIXPVIET-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride is a pyrimidine derivative featuring a trifluoromethyl group at position 6, a piperazine moiety at position 2, and a 3-methoxyphenyl substituent at position 4. The dihydrochloride salt enhances solubility and crystallinity, making it suitable for pharmaceutical development and crystallographic studies . Its structural framework is shared with several analogs, which differ primarily in the substituents on the phenyl ring and their positions. These variations influence physicochemical properties, binding affinity, and metabolic stability, as discussed below.

Properties

IUPAC Name

4-(3-methoxyphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O.2ClH/c1-24-12-4-2-3-11(9-12)13-10-14(16(17,18)19)22-15(21-13)23-7-5-20-6-8-23;;/h2-4,9-10,20H,5-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXFWIVIXPVIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N3CCNCC3)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-Methoxyphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride, also known by its CAS number 1431970-11-4, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC23H23F3N4O2
Molar Mass444.45 g/mol
CAS Number1431970-11-4

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural features, particularly the piperazine and pyrimidine moieties. These structures are known for their diverse pharmacological effects, including:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting various cancer cell lines.
  • Antibacterial Properties : The compound may exhibit antibacterial activity against several pathogenic strains.
  • Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase (AChE) and urease has been noted.
  • Anticancer Activity : The compound has been studied for its ability to induce apoptosis in cancer cells. For instance, derivatives of similar piperazine compounds have demonstrated cytotoxic effects against human cervical and colon adenocarcinoma cell lines .
  • Antibacterial Action : Preliminary studies indicate that compounds with trifluoromethyl groups can enhance antibacterial efficacy by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
  • Enzyme Inhibition : The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. Compounds that inhibit this enzyme can potentially improve cognitive function by increasing acetylcholine levels in the brain .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Case Study 1 : A study on piperazine derivatives revealed significant anticancer activity against various tumor cell lines, with IC50 values indicating potent cytotoxicity .
  • Case Study 2 : Research into similar pyrimidine derivatives highlighted their effectiveness as urease inhibitors, demonstrating potential applications in treating conditions like kidney stones .

Pharmacological Studies

Pharmacological evaluations have shown that compounds similar to this compound possess a range of activities:

Activity TypeObserved EffectsReference
AnticancerInduced apoptosis in tumor cells
AntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis
Enzyme InhibitionStrong AChE inhibition with potential therapeutic implications

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity:
Recent studies have highlighted the anticancer potential of trifluoromethyl pyrimidine derivatives, including 4-(3-Methoxyphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown activity against prostate cancer (PC3), leukemia (K562), cervical cancer (Hela), and lung cancer (A549) cells at concentrations as low as 5 µg/ml, although their efficacy is noted to be lower than that of established chemotherapeutics like doxorubicin .

2. Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that certain derivatives possess significant antifungal and antibacterial properties, making them candidates for further development as antimicrobial agents. The structure–activity relationship (SAR) analyses suggest that modifications to the piperazine or pyrimidine moieties can enhance these activities .

Biological Assays

1. Synthesis and Characterization:
The synthesis of this compound typically involves multi-step organic reactions, which can yield derivatives with varied biological activities. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

2. In Vivo Studies:
In vivo studies assessing the pharmacokinetics and toxicity profiles of these compounds are crucial for understanding their therapeutic potential. Initial findings suggest favorable profiles; however, comprehensive studies are required to establish safety and efficacy in clinical settings .

Potential Applications

1. Drug Development:
Given its promising bioactivity, there is significant interest in developing this compound into a pharmaceutical agent targeting cancer and infectious diseases. The unique trifluoromethyl group enhances lipophilicity, potentially improving bioavailability compared to other similar compounds .

2. Agricultural Applications:
The antifungal properties of this compound may also extend its use in agricultural settings as a fungicide or insecticide, contributing to crop protection strategies against fungal pathogens .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features
4-(3-Methoxyphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride 3-OCH₃ (meta) C₁₅H₁₇Cl₂F₃N₄O¹ 419.23² Enhanced solubility due to methoxy group; dihydrochloride improves stability
4-Phenyl-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride H (para) C₁₅H₁₇Cl₂F₃N₄ 403.22 Baseline analog; lacks substituents, lower polarity
4-(4-Chlorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride 4-Cl (para) C₁₅H₁₅Cl₄F₃N₄ 450.12 Electron-withdrawing Cl increases lipophilicity; potential halogen bonding
4-(3,4-Dichlorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride 3,4-Cl₂ (meta/para) C₁₅H₁₄Cl₅F₃N₄ 485.57 Dual Cl substituents may enhance receptor affinity but reduce solubility
4-(4-Methylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine 4-CH₃ (para) C₁₆H₁₈F₃N₄ 347.34 Methyl group improves metabolic stability; neutral substituent
4-(4-Ethylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride 4-C₂H₅ (para) C₁₇H₂₁Cl₂F₃N₄ 431.27 Ethyl group increases hydrophobicity; may prolong half-life

¹ Assumes dihydrochloride salt of the base compound (C₁₃H₁₃F₃N₄O + 2HCl). ² Calculated based on formula C₁₅H₁₇Cl₂F₃N₄O (exact weight may vary by isotopic composition).

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